molecular formula C19H25ClN2O2 B4149995 N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride

Cat. No.: B4149995
M. Wt: 348.9 g/mol
InChI Key: RHNWHLPSFNTALA-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is a synthetic organic compound that belongs to the class of benzylic amines. This compound is characterized by the presence of a benzyl group attached to an amine, which is further connected to a phenoxyacetamide structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: This step involves the reaction of benzyl chloride with ammonia or a primary amine to form benzylamine.

    Coupling with Phenoxyacetic Acid: The benzylamine intermediate is then reacted with phenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide derivative.

    Introduction of the Propylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or sodium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-beta-alanine
  • N-benzyl-2-(2-tert-butyl-phenoxy)-acetamide

Uniqueness

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications.

Properties

IUPAC Name

N-benzyl-2-[2-(propylaminomethyl)phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2.ClH/c1-2-12-20-14-17-10-6-7-11-18(17)23-15-19(22)21-13-16-8-4-3-5-9-16;/h3-11,20H,2,12-15H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNWHLPSFNTALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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